4-(4-Bromophenyl)morpholin-3-one chemical structure and properties
4-(4-Bromophenyl)morpholin-3-one chemical structure and properties
An In-depth Technical Guide to 4-(4-Bromophenyl)morpholin-3-one for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development, providing an in-depth exploration of 4-(4-Bromophenyl)morpholin-3-one. Our focus is to deliver not just data, but actionable insights grounded in established scientific principles, elucidating the compound's structure, properties, synthesis, and critical applications.
Introduction and Strategic Importance
4-(4-Bromophenyl)morpholin-3-one is a heterocyclic compound featuring a morpholin-3-one core attached to a bromophenyl group at the nitrogen atom. While a seemingly specific molecule, it holds significant strategic importance in the landscape of pharmaceutical synthesis. Its primary value lies in its role as a key building block, or intermediate, for the construction of more complex, biologically active molecules.
The presence of the bromine atom on the phenyl ring offers a versatile handle for a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry. This allows for the strategic introduction of diverse functionalities, enabling the exploration of a wide chemical space during lead optimization. Furthermore, the morpholinone moiety is a recognized pharmacophore that can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for drug efficacy.[1][2][3]
Most notably, 4-(4-Bromophenyl)morpholin-3-one is a crucial intermediate in the synthesis of Rivaroxaban, a potent, orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[4][5][6] This direct application underscores the compound's relevance and the need for a thorough understanding of its characteristics.
Chemical Identity and Physicochemical Profile
A precise understanding of a compound's structure and properties is fundamental to its effective application.
Chemical Structure
The molecule consists of a six-membered morpholine ring containing an oxygen atom and a nitrogen atom, with a ketone group at position 3. The nitrogen atom (position 4) is substituted with a phenyl ring, which in turn is substituted with a bromine atom at its para-position.
Caption: Chemical structure of 4-(4-Bromophenyl)morpholin-3-one.
Core Properties
The fundamental physicochemical properties of 4-(4-Bromophenyl)morpholin-3-one are summarized below. These data are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-bromophenyl)morpholin-3-one | [7] |
| CAS Number | 634905-12-7 | [8] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [7][9] |
| Molecular Weight | 256.10 g/mol | [8] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [8] |
| Monoisotopic Mass | 254.98949 Da | [7] |
| Predicted XlogP | 1.6 | [7] |
Synthesis and Mechanistic Considerations
The synthesis of 4-(4-Bromophenyl)morpholin-3-one is a key step for its subsequent use. A common and effective method involves a copper-catalyzed N-arylation, often referred to as a Goldberg coupling reaction. This approach provides a reliable pathway from commercially available starting materials.
Experimental Protocol: Goldberg Coupling Synthesis
This protocol describes a representative synthesis. The choice of a ligand like 1,2-diaminocyclohexane is crucial as it facilitates the challenging coupling of the amide-like nitrogen of the morpholinone to the aryl halide.
Step-by-Step Methodology:
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Reaction Setup: To a solution of morpholin-3-one (1 equivalent) and 1-bromo-4-iodobenzene or bromobenzene (approx. 1.2 equivalents) in a suitable solvent such as 1,4-dioxane, add potassium carbonate (approx. 2 equivalents) as the base.
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Catalyst and Ligand Addition: Add copper(I) iodide (CuI, approx. 0.4 equivalents) as the catalyst and 1,2-diaminocyclohexane (approx. 0.2 equivalents) as the ligand to the reaction mixture.
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Reaction Conditions: Stir the mixture at an elevated temperature, typically around 110 °C, under an inert atmosphere (e.g., Nitrogen) for approximately 36 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup and Isolation: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
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Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract the product into an organic solvent, such as ethyl acetate.
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography or recrystallization to yield pure 4-(4-Bromophenyl)morpholin-3-one.[4]
Causality and Self-Validation
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Catalyst System: The CuI/diamine system is a well-established catalyst for Goldberg reactions. The diamine ligand chelates to the copper center, increasing its solubility and catalytic activity, which is essential for the coupling with the relatively unreactive amide nitrogen.
-
Base and Solvent: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the morpholin-3-one for the catalytic cycle. 1,4-Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic and inorganic components to some extent.
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state, ensuring the reaction proceeds efficiently.
Caption: Workflow for the synthesis of 4-(4-Bromophenyl)morpholin-3-one.
Core Applications in Drug Discovery and Development
The utility of 4-(4-Bromophenyl)morpholin-3-one is most prominently demonstrated in its application as a precursor to advanced pharmaceutical intermediates.
Synthesis of 4-(4-Aminophenyl)morpholin-3-one
A primary transformation of 4-(4-Bromophenyl)morpholin-3-one involves the conversion of its nitro analogue, 4-(4-nitrophenyl)morpholin-3-one, to 4-(4-aminophenyl)morpholin-3-one. This is typically achieved through catalytic hydrogenation.[5][6][10] The resulting amine is a critical component for building the core structure of Rivaroxaban. The synthesis often starts with the nitrated version of the phenyl ring, which is then reduced to the amine.[5][6][10]
The reduction of the nitro group to an amine is a robust and high-yielding reaction, often employing catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] This transformation from a nitro- or bromo- precursor to the amine unlocks the next stage of synthesis.
Role in Rivaroxaban Synthesis
4-(4-Aminophenyl)morpholin-3-one is the central scaffold onto which the oxazolidinone ring system of Rivaroxaban is constructed.[5] The amine group of this intermediate participates in a reaction sequence to form the complete Rivaroxaban molecule. The morpholinone moiety remains an integral part of the final drug structure, contributing to its overall pharmacological and pharmacokinetic profile.
Broader Potential in Medicinal Chemistry
Beyond Rivaroxaban, the morpholine scaffold is prevalent in CNS-active compounds and other therapeutic areas.[1] The morpholine ring is often used to enhance solubility, improve metabolic stability, and provide a scaffold that can orient other pharmacophoric elements correctly for target binding.[2] Therefore, 4-(4-Bromophenyl)morpholin-3-one serves as a valuable starting point for creating libraries of novel compounds for screening against various biological targets. The bromo-substituent allows for diversification through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the exploration of structure-activity relationships (SAR).
Concluding Remarks
4-(4-Bromophenyl)morpholin-3-one is more than a simple chemical; it is a pivotal enabling molecule in pharmaceutical R&D. Its well-defined structure, reliable synthetic pathway, and the strategic utility of its functional groups make it an indispensable tool for medicinal chemists. A thorough grasp of its properties and synthesis is essential for any research program that leverages this key intermediate, particularly in the development of anticoagulants and the broader exploration of novel therapeutics containing the morpholine scaffold.
References
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. [Link]
-
4-(4-Bromophenyl)morpholin-3-one | C10H10BrNO2 | CID 17982707. PubChem. [Link]
-
4-(4-bromophenyl)morpholin-3-one (C10H10BrNO2). PubChemLite. [Link]
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons. [Link]
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Synthetic pathway for the preparation of 4-(4-nitrophenyl)morpholin-3-one. ResearchGate. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Wiley Online Library. [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban [mdpi.com]
- 5. tdcommons.org [tdcommons.org]
- 6. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 7. PubChemLite - 4-(4-bromophenyl)morpholin-3-one (C10H10BrNO2) [pubchemlite.lcsb.uni.lu]
- 8. 634905-12-7 Cas No. | 4-(4-Bromophenyl)morpholin-3-one | Apollo [store.apolloscientific.co.uk]
- 9. 4-(4-Bromophenyl)morpholin-3-one | C10H10BrNO2 | CID 17982707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
